molecular formula C31H52N7O17P3S B1263898 trans-Dec-2-enoyl-CoA

trans-Dec-2-enoyl-CoA

Cat. No.: B1263898
M. Wt: 919.8 g/mol
InChI Key: MGNBGCRQQFMNBM-YJHHLLFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-dec-2-enoyl-CoA is an unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of trans-dec-2-enoic acid. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a medium-chain fatty acyl-CoA, a trans-2-enoyl-CoA and a monounsaturated fatty acyl-CoA. It derives from a coenzyme A and a trans-2-decenoic acid. It is a conjugate acid of a this compound(4-).

Scientific Research Applications

Fatty Acid Metabolism

Research demonstrates that trans-Dec-2-enoyl-CoA plays a significant role in fatty acid metabolism, particularly in the liver. Studies have shown that compounds like trans-2-hexadecenoyl CoA and trans-2-cis-8,11,14-eicosatetraenoyl CoA, which are structurally related to this compound, serve as competitive substrates in liver microsomal trans-2-enoyl CoA reductase, a component of the fatty acid chain elongation system (Nagi, Cook, Prasad, & Cinti, 1986). This indicates a key role in the elongation of fatty acid chains.

Enzyme Inhibition Studies

Research on the inhibition of rat liver microsomal fatty acid chain elongation by dec-2-ynoyl CoA sheds light on the function of trans-2-enoyl-CoA in enzyme activity. The study found that trans-2-enoyl-CoA reductase activity is markedly inhibited by dec-2-ynoyl CoA, suggesting a critical role in fatty acid metabolism (Nagi, Cook, Ghesquier, & Cinti, 1986).

Stereospecific Reactions

Stereospecific reactions involving this compound have been studied in Escherichia coli. Research involving deuterium-labeled decenoyl thiol esters suggests that the reduction process catalyzed by E. coli enoyl acyl-carrier-protein reductase occurs via a syn addition of hydrogen (Saito, Kawaguchi, Seyama, Yamakawa, & Okuda, 1981).

Role in Peroxisomal Beta-Oxidation

Investigations have revealed the involvement of this compound in peroxisomal beta-oxidation pathways. For instance, a study on D-(-)-3-hydroxyacyl-CoA hydro-lyase in cucumber seedlings' fat-degrading cotyledons identified that this enzyme, forming 2-trans-enoyl-CoA, is essential for the degradation of unsaturated fatty acids containing even-numbered carbon double bonds, and is exclusively localized within peroxisomes (Engeland & Kindl, 1991).

Properties

Molecular Formula

C31H52N7O17P3S

Molecular Weight

919.8 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-dec-2-enethioate

InChI

InChI=1S/C31H52N7O17P3S/c1-4-5-6-7-8-9-10-11-22(40)59-15-14-33-21(39)12-13-34-29(43)26(42)31(2,3)17-52-58(49,50)55-57(47,48)51-16-20-25(54-56(44,45)46)24(41)30(53-20)38-19-37-23-27(32)35-18-36-28(23)38/h10-11,18-20,24-26,30,41-42H,4-9,12-17H2,1-3H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/b11-10+/t20-,24-,25-,26+,30-/m1/s1

InChI Key

MGNBGCRQQFMNBM-YJHHLLFWSA-N

Isomeric SMILES

CCCCCCC/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCCCCCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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